N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide
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Overview
Description
“N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide” is a complex organic compound. It contains a cyclopentyl group (a five-membered carbon ring), an ethylphenyl group (a phenyl ring with an ethyl substituent), an amino group (NH2), and an acetamide group (CH3CONH2). The presence of a cyanide group (CN) indicates that this compound might have been synthesized through a nitrile-based reaction .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the cyanide group, and the coupling of the ethylphenyl group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclopentyl ring, the ethylphenyl group, and the acetamide group. The cyanide group would likely be attached to the cyclopentyl ring. The exact structure would depend on the specific synthetic route used .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the amino and acetamide groups could make it a candidate for reactions involving nucleophilic substitution or condensation .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-ethylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-13-5-7-14(8-6-13)18-11-15(20)19-16(12-17)9-3-4-10-16/h5-8,18H,2-4,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXNMSIRRKAZJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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